An In-Depth Technical Guide to the Physicochemical Properties of Boc-6-methyl-DL-tryptophan
An In-Depth Technical Guide to the Physicochemical Properties of Boc-6-methyl-DL-tryptophan
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is paramount for the successful synthesis of complex molecular architectures. Among these, tryptophan derivatives are of significant interest due to the unique structural and functional properties of the indole side chain. This guide provides a comprehensive technical overview of the physicochemical properties of N-α-tert-butyloxycarbonyl-6-methyl-DL-tryptophan (Boc-6-methyl-DL-tryptophan), a key building block for peptide synthesis and the development of novel therapeutic agents.
The introduction of a methyl group at the 6-position of the indole ring and the Boc-protecting group on the α-amino group significantly alters the molecule's properties compared to native tryptophan. These modifications can influence solubility, reactivity, and conformational preferences, thereby impacting its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven experimental protocols for the characterization of this important synthetic intermediate.
Chemical and Physical Properties
The fundamental physicochemical properties of Boc-6-methyl-DL-tryptophan are summarized in the table below. It is important to note that while some properties are well-documented for the parent compound, 6-methyl-DL-tryptophan, specific experimental data for the Boc-protected derivative is not always available in publicly accessible literature. In such cases, expected properties are inferred based on the behavior of structurally similar Boc-protected amino acids.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₂₂N₂O₄ | Calculated |
| Molecular Weight | 318.37 g/mol | Calculated based on the addition of a Boc group to 6-methyl-DL-tryptophan.[1] |
| CAS Number | Not explicitly assigned. | The CAS number for the parent compound, 6-methyl-DL-tryptophan, is 2280-85-5.[2] |
| Appearance | White to off-white or pale cream crystalline powder. | Inferred from similar Boc-protected amino acids.[3][4] |
| Melting Point | Expected to be significantly lower than the unprotected form (290 °C). A related compound, N-Boc-1-Boc-L-tryptophan, melts at 158-160°C.[4] | Experimental data not readily available. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | The Boc group generally increases solubility in organic solvents.[] |
Synthesis of Boc-6-methyl-DL-tryptophan
The most common and straightforward method for the synthesis of Boc-6-methyl-DL-tryptophan is the protection of the α-amino group of 6-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions.
Experimental Protocol for Synthesis
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Dissolution: Dissolve 6-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
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Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until fully dissolved.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of dioxane.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl solution. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Boc-6-methyl-DL-tryptophan.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-6-methyl-DL-tryptophan.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the methyl group on the indole ring (a singlet around 2.4 ppm), the aliphatic protons of the tryptophan backbone (multiplets between 2.8 and 4.5 ppm), and the aromatic protons of the indole ring (between 6.8 and 7.5 ppm). The N-H proton of the carbamate will likely appear as a doublet around 7.0-8.0 ppm, and the indole N-H proton will be a singlet downfield, typically above 10 ppm.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate around 155 ppm. The carboxylic acid carbonyl will appear further downfield, around 175 ppm. The spectrum will also feature signals for the indole and aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
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N-H Stretch (Indole and Carbamate): A broad peak in the range of 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
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C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, often broad, absorption band around 1700-1725 cm⁻¹.
-
N-H Bend (Carbamate): A peak around 1520-1540 cm⁻¹.
Experimental Protocol for FTIR Analysis (ATR Method)
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered Boc-6-methyl-DL-tryptophan sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peaks assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Expected Mass: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 319.16. Adducts with sodium [M+Na]⁺ (m/z 341.14) or potassium [M+K]⁺ (m/z 357.11) may also be observed.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluent from the LC is directed to the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the molecular ion.
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the parent ion (m/z 319.16). A characteristic loss of the Boc group (100 Da) or the t-butyl group (56 Da) is expected.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and for formulation development.
Expected Solubility:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents.
-
Moderate Solubility: Alcohols such as methanol and ethanol.
-
Low to Insoluble: Water and nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination
-
Sample Preparation: Weigh a precise amount of Boc-6-methyl-DL-tryptophan (e.g., 5 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Agitation: Vigorously shake or vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid is completely dissolved.
-
Quantification: The solubility can be expressed as mg/mL or mol/L.
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity.
Experimental Protocol for Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass and finely crush it with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Conclusion
Boc-6-methyl-DL-tryptophan is a valuable synthetic intermediate with physicochemical properties that are significantly influenced by the presence of both the 6-methyl and the N-Boc groups. This guide has provided a detailed overview of its key properties and the experimental protocols necessary for their verification. While specific experimental data for this exact compound may be sparse in the literature, the principles and procedures outlined here, based on established chemical knowledge and data from analogous compounds, provide a robust framework for its synthesis, characterization, and effective use in research and development. As with any chemical substance, it is imperative that researchers consult the relevant Safety Data Sheet (SDS) before handling and perform their own analytical verification to ensure the material's identity and purity for its intended application.
References
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Aapptec. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. Retrieved from [Link]
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PubChem. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]
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SpectraBase. (n.d.). N-(tert-Butoxycarbonyl)-D-tryptophan. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyltryptophan. Retrieved from [Link]
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- Kłys, M., et al. (2018). Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS). Molecules, 23(11), 2999.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 793.
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PubChem. (n.d.). 6-Methyl-DL-tryptophan. Retrieved from [Link]
- Itoh, T. (1982). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 60, 83.
- ISRN Organic Chemistry. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Analytical Methods. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analytical Methods, 12(3), 297-304.
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- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- ResearchGate. (2020).
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- MDPI. (2022). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13321.
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PubChem. (n.d.). L-Tryptophan. Retrieved from [Link]
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